molecular formula C13H15BrF3N3S B11829051 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide CAS No. 2245193-71-7

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide

Cat. No.: B11829051
CAS No.: 2245193-71-7
M. Wt: 382.24 g/mol
InChI Key: YGAHEKUSXSJISD-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide is a complex organic compound with the molecular formula C13H14F3N3S. It is known for its unique structural properties, which include a thiazole ring and a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-amine hydrobromide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2245193-71-7

Molecular Formula

C13H15BrF3N3S

Molecular Weight

382.24 g/mol

IUPAC Name

4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-amine;hydrobromide

InChI

InChI=1S/C13H14F3N3S.BrH/c1-7-10(20-11(17)19-7)8-4-5-18-9(6-8)12(2,3)13(14,15)16;/h4-6H,1-3H3,(H2,17,19);1H

InChI Key

YGAHEKUSXSJISD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)C(F)(F)F.Br

Origin of Product

United States

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